molecular formula C10H12O2 B2673106 1-(4-Hydroxy-2-methylphenyl)propan-1-one CAS No. 2887-55-0

1-(4-Hydroxy-2-methylphenyl)propan-1-one

Cat. No. B2673106
Key on ui cas rn: 2887-55-0
M. Wt: 164.204
InChI Key: TXYWGKPTJLYTSI-UHFFFAOYSA-N
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Patent
US09139561B2

Procedure details

3-Methylphenol (9.0 g, 83 mmol) was combined with trifluoromethanesulfonic acid (90 mL), cooled to −10° C., and treated in a drop-wise manner with propanoyl chloride (7.7 g, 83 mmol). The reaction mixture was stirred at −10° C. for 3 hours and then at room temperature for 18 hours, whereupon it was poured into ice water (600 mL). The resulting solid was collected via filtration and purified by silica gel chromatography (Gradient: 5% to 70% ethyl acetate in petroleum ether) to afford the product as an off-white solid. Yield: 6.7 g, 41 mmol, 49%. 1H NMR (400 MHz, CD3OD) δ 7.75 (d, J=8.5 Hz, 1H), 6.64-6.69 (m, 2H), 2.92 (q, J=7.3 Hz, 2H), 2.45 (s, 3H), 1.13 (t, J=7.3 Hz, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)S(O)(=O)=O.[C:17](Cl)(=[O:20])[CH2:18][CH3:19]>>[OH:8][C:4]1[CH:5]=[CH:6][C:7]([C:17](=[O:20])[CH2:18][CH3:19])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC=1C=C(C=CC1)O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Gradient: 5% to 70% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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